Grepafloxacin hydrochloride

説明

Grepafloxacin hydrochloride is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It was first introduced in the 1990s and was widely used for the treatment of various bacterial infections. However, due to its adverse effects on cardiac function, it was later withdrawn from the market. Despite its withdrawal, grepafloxacin hydrochloride remains an important compound in scientific research, especially in the field of drug discovery and development.

作用機序

Grepafloxacin hydrochloride exerts its antibacterial activity by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and repair. By inhibiting these enzymes, grepafloxacin hydrochloride prevents the bacteria from replicating and dividing, leading to their death.

Biochemical and Physiological Effects

Grepafloxacin hydrochloride has been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It has also been shown to penetrate various tissues and fluids in the body, including the respiratory tract, urinary tract, and cerebrospinal fluid. However, grepafloxacin hydrochloride has been associated with adverse effects on cardiac function, including prolongation of the QT interval, which can lead to serious cardiac arrhythmias.

実験室実験の利点と制限

Grepafloxacin hydrochloride has several advantages for use in laboratory experiments. It has a high degree of potency against a wide range of bacterial strains, making it a useful tool for investigating the mechanisms of bacterial resistance and susceptibility. However, its adverse effects on cardiac function limit its use in certain experiments and require careful monitoring of experimental conditions.

将来の方向性

For research include investigating its potential use in combination with other antibiotics to overcome bacterial resistance, as well as exploring its activity against other infectious diseases. In addition, further studies are needed to understand the mechanisms underlying its adverse effects on cardiac function and to develop strategies to mitigate these effects.

合成法

Grepafloxacin hydrochloride is synthesized through a multi-step process involving the condensation of 2,4-difluoroaniline with 1-cyclopropyl-6-fluoro-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. The resulting intermediate is then subjected to a series of chemical reactions, including acylation, cyclization, and hydrolysis, to yield the final product, grepafloxacin hydrochloride.

科学的研究の応用

Grepafloxacin hydrochloride has been extensively studied for its antibacterial activity against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use in the treatment of other infectious diseases, such as tuberculosis and malaria. In addition, grepafloxacin hydrochloride has been studied for its activity against biofilms, which are complex communities of bacteria that are highly resistant to antibiotics.

特性

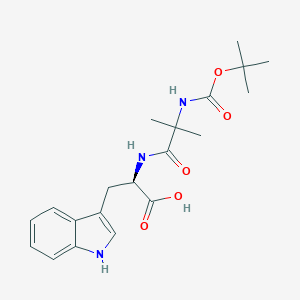

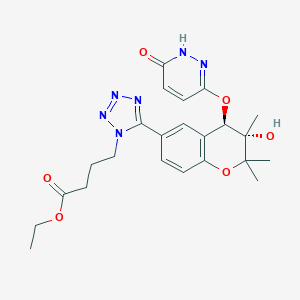

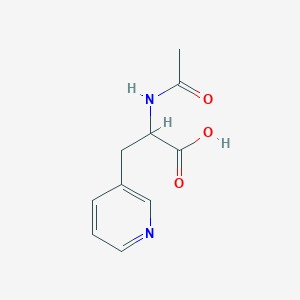

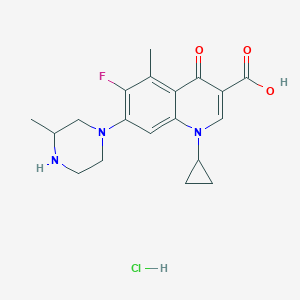

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPMBYOIQGCVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046692 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grepafloxacin hydrochloride | |

CAS RN |

161967-81-3 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GREPAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)